molecular formula C15H17N5O3S2 B2624130 N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1207039-59-5

N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2624130
CAS No.: 1207039-59-5
M. Wt: 379.45
InChI Key: RTQHTVNTWWDJQI-UHFFFAOYSA-N
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Description

N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly for its anti-inflammatory and anticancer properties. The structure of this compound includes a benzo[d]thiazole ring, a pyrazole ring, and a sulfamoyl group, which contribute to its unique chemical and biological properties.

Mechanism of Action

Target of Action

tuberculosis , suggesting that this compound may also target similar pathways or enzymes.

Mode of Action

tuberculosis , indicating that this compound may interact with its targets to disrupt essential biological processes in these organisms.

Biochemical Pathways

Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and proliferation of M. tuberculosis.

Result of Action

Based on the anti-tubercular activity of benzothiazole derivatives , this compound may induce cellular changes that inhibit the growth of M. tuberculosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide typically involves multiple steps:

  • Formation of the Benzo[d]thiazole Ring: : The synthesis begins with the preparation of the benzo[d]thiazole ring. This can be achieved by reacting 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

  • Introduction of the Sulfamoyl Group: : The next step involves the introduction of the N,N-dimethylsulfamoyl group. This is typically done by reacting the benzo[d]thiazole intermediate with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

  • Formation of the Pyrazole Ring: : The pyrazole ring is synthesized by reacting a suitable hydrazine derivative with a 1,3-diketone under reflux conditions.

  • Coupling of the Benzo[d]thiazole and Pyrazole Rings: : The final step involves coupling the benzo[d]thiazole and pyrazole intermediates. This is typically achieved through a condensation reaction in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the nitro groups or other reducible functionalities within the molecule, potentially leading to amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzo[d]thiazole or pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response.

Medicine

In medicinal chemistry, the compound is investigated for its anticancer properties. It has demonstrated the ability to inhibit the growth of certain cancer cell lines, making it a candidate for further development as an anticancer drug.

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other biologically active molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

Compared to similar compounds, N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is unique due to the presence of the N,N-dimethylsulfamoyl group, which enhances its solubility and bioavailability. This structural feature may contribute to its improved pharmacokinetic properties and efficacy in biological systems.

This compound’s unique combination of a benzo[d]thiazole ring, a pyrazole ring, and a sulfamoyl group sets it apart from other similar molecules, providing it with distinct chemical and biological properties that are valuable for various applications in research and industry.

Properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,4-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S2/c1-9-8-16-20(4)13(9)14(21)18-15-17-11-6-5-10(7-12(11)24-15)25(22,23)19(2)3/h5-8H,1-4H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQHTVNTWWDJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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